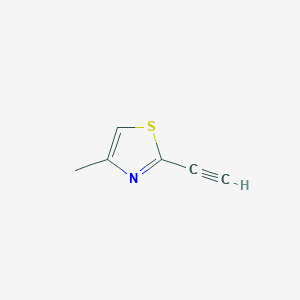

2-Ethynyl-4-methylthiazole

Descripción

Propiedades

IUPAC Name |

2-ethynyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-3-6-7-5(2)4-8-6/h1,4H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXICJSRJEHQZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-methylthiazole typically involves the reaction of 2-bromo-4-methylthiazole with acetylene in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a base such as triethylamine. This method provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production. The process involves careful control of reaction parameters to maintain product quality and yield.

Análisis De Reacciones Químicas

Scope of Available Data

The search results exclusively discuss:

-

Hydroxyethyl-substituted thiazoles (CAS 137-00-8): Production via ester reduction and applications in flavoring

-

Methyl-5-(2-hydroxyethyl)-thiazole synthesis : Acidic thiourea condensation methods

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate : Thiourea-mediated cyclization with chloroacetoacetate

No experiments, reactions, or theoretical studies involving 2-ethynyl-4-methylthiazole are reported.

Key Structural Differences

Implications for Research

The absence of data highlights a gap in the literature for:

-

Click chemistry : Potential copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

-

Cross-coupling : Sonogashira or Heck couplings leveraging the ethynyl group.

-

Electrophilic substitutions : Reactivity at the thiazole ring’s C5 position.

Recommended Next Steps

To address this knowledge gap, experimental studies could explore:

-

Functionalization : Reactions targeting the ethynyl group (e.g., hydrogenation, halogenation).

-

Heterocyclic annulation : Using the alkyne to construct fused ring systems.

-

Catalytic applications : Testing as a ligand in transition-metal catalysis.

Without access to primary literature on this compound, further speculation would exceed the reliability of the provided sources.

Aplicaciones Científicas De Investigación

Flavoring Agents in Food Industry

Overview : 2-Ethynyl-4-methylthiazole is primarily used as a flavoring agent in the food industry. Its unique nutty and savory aroma enhances the flavor profile of various food products.

Applications :

- Savory Snacks : Commonly added to chips and crackers to provide an appealing taste.

- Baked Goods : Used in breads and pastries for flavor enhancement.

- Beverages : Incorporated into coffee and other drinks to improve sensory attributes.

Case Study : A study indicated that the compound significantly contributes to the flavor of arabica coffee, making it a potential biomarker for coffee consumption .

Fragrance Industry

Overview : In the fragrance sector, this compound plays a crucial role in creating complex scent profiles.

Applications :

- Perfumes : Utilized as a key ingredient in various perfumes to impart a long-lasting scent.

- Household Products : Added to scented candles and air fresheners for enhanced olfactory appeal.

Agricultural Applications

Overview : The compound is also employed in agricultural formulations, particularly in pesticides and herbicides.

Applications :

- Pesticides : Enhances the stability and effectiveness of active ingredients against pests.

- Herbicides : Improves the efficacy of weed control products.

Pharmaceutical Research

Overview : In medicinal chemistry, this compound is being explored for its therapeutic properties.

Applications :

- Neuroprotection Studies : Research has shown that derivatives of this compound exhibit neuroprotective effects against excitotoxicity in neuronal cells. For instance, modifications to the thiazole structure resulted in compounds with improved efficacy in protecting neurons from oxidative stress and inflammation .

| Compound | Neuroprotective Efficacy (%) |

|---|---|

| 5-Ethyl-4-methylthiazole | 94.0 ± 2.9 |

| CMZ (Control) | 100 |

| Modified Derivative | 110.2 ± 12.2 |

Research and Development

Overview : The compound is utilized in synthetic chemistry for developing new materials and chemicals.

Applications :

- Synthesis of New Compounds : Acts as a building block for synthesizing other thiazole derivatives with potential applications in various fields, including materials science and nanotechnology.

Mecanismo De Acción

The mechanism of action of 2-Ethynyl-4-methylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways.

Comparación Con Compuestos Similares

Molecular and Structural Comparison with Similar Thiazole Derivatives

Thiazole derivatives share a five-membered aromatic ring containing sulfur and nitrogen but differ in substituents, which dictate their properties and applications. Below is a comparative analysis of 2-Ethynyl-4-methylthiazole and structurally related compounds:

Key Structural Insights :

- Reactivity: The ethynyl group in this compound enables participation in Huisgen cycloaddition (click chemistry), unlike the acetyl or amino derivatives, which favor nucleophilic or hydrogen-bonding interactions .

- Polarity : 2-Acetyl-4-methylthiazole exhibits higher polarity due to the ketone group, enhancing solubility in polar solvents compared to the ethynyl analog .

- Stability: The amino and ester groups in Methyl 2-(2-amino-1,3-thiazole) Acetate promote intermolecular hydrogen bonding, stabilizing its crystal lattice .

Physical and Chemical Properties

Spectroscopic Data

- 2-Acetyl-4-methylthiazole: Characterized by GC-MS (NIST data), with a retention index of 1,320 (non-polar column), aiding analytical identification .

- This compound: Limited public spectral data, reflecting its niche use and discontinued status .

This compound

- Reactivity: Ethynyl group participates in cross-coupling reactions (e.g., Sonogashira) for synthesizing conjugated systems.

- Applications: Potential building block in pharmaceuticals or materials science, though its discontinued status limits current use .

2-Acetyl-4-methylthiazole

- Reactivity : Ketone undergoes nucleophilic additions or reductions.

- Applications : Likely used in flavor/fragrance industries (thiazoles are common in food aromas) or as a synthetic intermediate .

Methyl 2-(2-amino-1,3-thiazole) Acetate

- Reactivity: Amino group facilitates Schiff base formation; ester hydrolyzes to carboxylic acid.

- Applications : Intermediate in cephalosporin antibiotics, leveraging thiazole’s bioactivity .

Chloro-Acetamide Derivative

- Reactivity : Chlorine substituents enable electrophilic substitutions.

- Applications: Potential agrochemical precursor (e.g., fungicides) due to halogenated thiazole motifs .

Availability and Commercial Considerations

Market Implications : The discontinuation of this compound may reflect challenges in synthesis (e.g., handling ethynyl groups) or low demand. Alternatives like 2-acetyl derivatives are more accessible but lack equivalent reactivity for advanced applications.

Actividad Biológica

2-Ethynyl-4-methylthiazole is a thiazole derivative that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which is a five-membered heterocyclic compound. The presence of the ethynyl group enhances its chemical reactivity and potential for biological interactions. Thiazoles are known to participate in various biochemical pathways, influencing numerous cellular processes.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cytochrome P450 Enzymes : This compound interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The interaction can lead to the formation of reactive intermediates that may exert cytotoxic effects or influence other biochemical pathways.

- Glutathione S-transferases : It also interacts with glutathione S-transferases, aiding in the detoxification processes by facilitating the conjugation of reactive intermediates with glutathione for excretion.

- Cell Signaling Pathways : this compound modulates key signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is pivotal in regulating immune responses and inflammation.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : Thiazole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. Studies indicate that modifications in the thiazole structure can enhance their efficacy against bacteria and fungi .

- Neuroprotective Effects : Research has demonstrated that thiazole derivatives can exhibit neuroprotective properties. For instance, they have been shown to attenuate excitotoxicity in neuronal cells, indicating potential applications in treating neurodegenerative diseases .

- Antitumor Activity : The compound has also been investigated for its antitumor properties. Thiazoles are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro evaluations have shown that this compound exhibits low cytotoxicity while effectively reducing the viability of certain cancer cell lines. For example, a study reported significant reductions in cell survival rates when treated with thiazole derivatives compared to control groups .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that specific modifications to the thiazole ring can enhance biological activity. For instance, electron-withdrawing groups at specific positions on the phenyl ring have been associated with increased potency against Plasmodium falciparum, highlighting its potential as an antimalarial agent .

- Neuroprotective Mechanisms : In models simulating ischemic conditions, compounds similar to this compound demonstrated protective effects against neuronal damage by restoring mitochondrial function and reducing inflammation through inhibition of pro-inflammatory cytokines like TNFα .

Summary Table of Biological Activities

Q & A

Q. What are effective synthetic routes for 2-Ethynyl-4-methylthiazole derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions with aryl halides or boronic acids under catalytic conditions. For example, Suzuki-Miyaura cross-coupling reactions using palladium catalysts in anhydrous solvents (e.g., acetone or ethanol) are effective for introducing aryl groups at the thiazole ring . Optimization of reaction time, temperature, and catalyst loading (e.g., LiCl as a promoter) can improve yields, as seen in the synthesis of phenylthiazole derivatives with yields ranging from 65% to 99% . Solvent choice (e.g., DMSO for reflux) and purification via recrystallization (water-ethanol mixtures) are critical for isolating high-purity products .

Q. How can researchers confirm the structural integrity and purity of this compound derivatives?

- Methodological Answer : Structural validation requires a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and regiochemistry .

- IR spectroscopy to identify functional groups (e.g., C≡C stretching for ethynyl groups) .

- Elemental analysis to verify carbon, hydrogen, and nitrogen content against theoretical values .

- Melting point determination to assess crystallinity and purity, with deviations >2°C indicating impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or physicochemical properties of this compound analogs?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., catalyst purity, solvent dryness). To address this:

- Replicate experiments using standardized protocols (e.g., inert atmosphere for moisture-sensitive reactions) .

- Employ high-resolution mass spectrometry (HRMS) to confirm molecular weights and detect side products .

- Use computational tools (e.g., Gaussian or DFT calculations) to predict stability of intermediates and rationalize yield differences .

Q. How can computational methods enhance the design of this compound derivatives with targeted biological activity?

- Methodological Answer :

- Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets (e.g., enzymes or receptors) by analyzing ligand-receptor interactions, as demonstrated for thiazole-triazole hybrids .

- QSAR models can correlate structural features (e.g., electron-withdrawing substituents) with activity, guiding the synthesis of derivatives with improved pharmacological profiles .

- ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic properties early in the design process .

Q. What experimental frameworks are recommended for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Antibacterial assays : Use microdilution methods (e.g., MIC determination) against Gram-positive/negative strains, with ciprofloxacin as a positive control .

- Enzyme inhibition studies : For kinase or protease targets, employ fluorescence-based assays (e.g., FRET) to quantify IC₅₀ values .

- Cytotoxicity screening : Test compounds on mammalian cell lines (e.g., HEK-293) using MTT assays to establish selectivity indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.